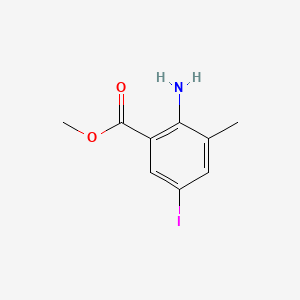

Methyl 2-amino-5-iodo-3-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-iodo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLVVUDYGUFLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-5-iodo-3-methylbenzoate: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl 2-amino-5-iodo-3-methylbenzoate. This molecule, a highly functionalized aromatic system, represents a critical building block in modern synthetic and medicinal chemistry. Its strategic substitution pattern offers a versatile platform for the construction of complex molecular architectures, most notably as an intermediate in the synthesis of analogues of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[] This guide is designed to provide not just a collection of data, but a deeper understanding of the causality behind its chemical properties and reactivity, empowering researchers to leverage its full potential in their synthetic endeavors.

Core Molecular Characteristics

This compound is a compound whose utility is defined by the interplay of its constituent functional groups. Understanding its fundamental properties is the first step towards its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1096481-48-9 | [] |

| Molecular Formula | C₉H₁₀INO₂ | [] |

| Molecular Weight | 291.09 g/mol | [] |

| IUPAC Name | This compound | [] |

| Appearance | Data not available; likely a solid at room temperature. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Data not available; expected to be soluble in common organic solvents. |

Spectroscopic and Analytical Characterization

To ensure the identity and purity of this compound in a laboratory setting, a combination of spectroscopic methods is essential. While specific experimental spectra for this exact compound are not publicly available, the expected spectral features can be predicted based on its structure and data from closely related analogues.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The aromatic protons' chemical shifts and coupling patterns will be indicative of their positions on the heavily substituted ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all nine unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (some of which will be significantly shifted by the iodine and nitrogen substituents), and the two methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and various aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.09 g/mol ). The fragmentation pattern will be influenced by the presence of the iodine atom and the ester group.

Synthesis and Purification

The primary route to this compound involves the reduction of its nitro precursor, Methyl 5-iodo-2-methyl-3-nitrobenzoate. This transformation is a standard procedure in organic synthesis, offering high yields and purity.

Diagram 1: Synthetic Pathway to this compound

Caption: Synthetic route via reduction of the nitro-analogue.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative procedure based on standard catalytic hydrogenation methods.

Step 1: Reaction Setup

-

In a suitable hydrogenation vessel, dissolve Methyl 5-iodo-2-methyl-3-nitrobenzoate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

Step 2: Hydrogenation

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 4: Work-up and Purification

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of three distinct and reactive functional groups: the iodo, amino, and methyl ester moieties. This trifecta of reactivity allows for a wide range of subsequent chemical transformations.

Diagram 2: Reactivity Profile of this compound

Caption: Key reactions at each functional group.

-

The Iodo Group: The carbon-iodine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds or vinylated derivatives.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a wide range of primary and secondary amines to form substituted anilines.

-

-

The Amino Group: The primary aromatic amine can undergo a variety of transformations.

-

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

-

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.

-

-

The Methyl Ester Group: The ester functionality can be readily converted to other functional groups.

-

Amide Formation: Direct amidation with amines, often at elevated temperatures or with the use of a catalyst.

-

Hydrolysis: Saponification with a base (e.g., NaOH or KOH) to yield the corresponding carboxylic acid, 2-amino-5-iodo-3-methylbenzoic acid.[2]

-

Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding amino alcohol.

-

Application in the Synthesis of Rilpivirine Analogues

This compound has been identified as a key starting material in the synthesis of analogues of Rilpivirine, a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[][3] In these syntheses, the iodo- and amino- functionalities are typically exploited to build the complex heterocyclic core of the final drug molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of similar aromatic amines and iodo-compounds.

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Toxicology: The toxicological properties have not been fully investigated. Aromatic amines and halogenated compounds can be irritants and may have other long-term health effects. Treat this compound as potentially hazardous.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically placed functional groups offer a wealth of opportunities for the construction of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory. As research in areas such as HIV therapeutics continues to evolve, the demand for such well-defined and reactive intermediates is likely to grow, further cementing the importance of this compound in the synthetic chemist's toolbox.

References

-

2-Amino-5-iodo-3-methylbenzoic Acid. PubChem. ([Link])

-

The development of an effective synthetic route of rilpivirine. BMC Chemistry. ([Link])

-

Methyl benzoate Material Safety Data Sheet. Alfa Aesar. ([Link])

- Process for the preparation of rilpivirine using a novel intermediate.

- Process for rilpivirine.

- A kind of synthetic method of rilpivirine intermediate.

- Process for the preparation of rilpivirine.

-

Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. ([Link])

-

Methyl 2-amino-5-cyano-3-methylbenzoate. Chemsrc. ([Link])

-

NMR spectra of methyl benzoate and methyl m-nitrobenzoate. Chegg.com. ([Link])

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. ([Link])

-

Methyl 2-amino-5-bromobenzoate. ResearchGate. ([Link])

-

Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. ([Link])

- Process for synthesis of lenalidomide.

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

Methyl 2-amino-5-iodo-3-methylbenzoate CAS number and properties

An In-depth Technical Guide to Methyl 2-amino-5-iodo-3-methylbenzoate

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and pharmaceutical development. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Introduction: A Versatile Scaffolding for Complex Molecules

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its unique arrangement of functional groups—an amine, an iodine atom, a methyl group, and a methyl ester—makes it a highly versatile building block for constructing complex molecular architectures.[1] The strategic placement of these groups allows for a wide range of subsequent chemical transformations, making it an ideal starting point for the synthesis of targeted compound libraries.

Notably, this compound is recognized as a key intermediate in the synthesis of analogues of Rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[] This application underscores its importance in the development of pharmacologically active agents.

Chemical and Physical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 1096481-48-9 | [] |

| Molecular Formula | C₉H₁₀INO₂ | [] |

| Molecular Weight | 291.09 g/mol | [] |

| Canonical SMILES | CC1=CC(=CC(=C1N)C(=O)OC)I | [] |

| Appearance | Expected to be a solid | Inferred from related compounds |

Synthesis and Reactivity: A Tale of Three Functional Groups

The synthetic utility of this compound is derived from the distinct reactivity of its primary functional groups.

Synthetic Pathway

While multiple synthetic routes may exist, a common and logical approach involves the selective iodination of a readily available precursor, Methyl 2-amino-3-methylbenzoate. This transformation can be efficiently achieved using an electrophilic iodinating agent. A plausible synthetic scheme is outlined below, based on established methods for analogous compounds.[1][3]

Caption: Synthetic workflow for this compound.

Core Reactivity

The true power of this molecule lies in its capacity for diverse, selective chemical modifications:

-

The Iodine Atom: The aryl iodide is the most versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1] This allows for the introduction of a wide range of substituents at the 5-position, which is critical for structure-activity relationship (SAR) studies.

-

The Amino Group: The aromatic amine can be diazotized to introduce other functionalities or can serve as a hydrogen bond donor in molecular interactions.[1] It can also be acylated or alkylated to further elaborate the molecular structure.

-

The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which then acts as a handle for amide bond formation, a cornerstone of medicinal chemistry.[1]

Caption: Reactivity map of this compound.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from a procedure for a structurally similar compound.[3]

Objective: To synthesize this compound via electrophilic iodination.

Materials:

-

Methyl 2-amino-3-methylbenzoate

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq.) in glacial acetic acid.

-

Iodination: To the stirred solution, add N-Iodosuccinimide (1.1 eq.) portion-wise at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile starting material for synthesizing potential pharmacologically active compounds.[1]

-

Antiviral Agents: As previously mentioned, it is a building block for creating analogues of Rilpivirine, demonstrating its utility in the search for new HIV therapies.[]

-

Enzyme Inhibitors & Receptor Modulators: By leveraging cross-coupling reactions, chemists can rapidly generate a library of diverse molecules. These libraries can then be screened against various biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify novel inhibitors or modulators.[1]

-

Diagnostic Imaging: The presence of the iodine atom allows for the potential development of radiolabeled analogues for use as diagnostic imaging agents.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Irritation: Similar compounds are known to cause skin and serious eye irritation.[5][6] In case of contact, rinse the affected area immediately with plenty of water.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

PubChem. (n.d.). 2-Amino-5-iodo-3-methylbenzoic Acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

-

Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Iodo-5-methylbenzoic acid methyl ester. Retrieved from a general SDS search, specific URL not available in results.

Sources

Deconstructing the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2-amino-5-iodo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of a Substituted Benzoate

Methyl 2-amino-5-iodo-3-methylbenzoate, with the molecular formula C₉H₁₀INO₂ and a molecular weight of 291.09 g/mol , is a highly functionalized aromatic compound. Its structure, featuring an amino group, an iodine atom, a methyl group, and a methyl ester substituent on a benzene ring, makes it a versatile building block in medicinal chemistry. The precise arrangement of these functional groups is critical to its reactivity and its utility in the synthesis of complex target molecules. Therefore, rigorous structural verification is a paramount step in any research and development pipeline utilizing this intermediate. This guide outlines the synergistic application of modern analytical techniques to achieve this.

Predicted Spectroscopic Profile and Elucidation Strategy

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information regarding the number of distinct proton environments, their chemical shifts, and their coupling patterns, which is crucial for determining the substitution pattern of the benzene ring.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-4/H-6) | 7.0 - 8.0 | Doublet | 2-3 |

| Aromatic H (H-6/H-4) | 7.0 - 8.0 | Doublet | 2-3 |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | - |

| -OCH₃ | ~3.8 | Singlet | - |

| -CH₃ | ~2.2 | Singlet | - |

Causality of Predictions:

-

Aromatic Protons: The two aromatic protons are anticipated to appear as doublets in the region of 7.0-8.0 ppm.[2] Their distinct chemical shifts are influenced by the electronic effects of the surrounding substituents. The electron-donating amino group will shield these protons, while the electron-withdrawing ester and the bulky iodine atom will have a deshielding effect. The small coupling constant (J ≈ 2-3 Hz) is characteristic of a meta-relationship between the two aromatic protons.

-

Amino Protons: The protons of the primary amine are expected to produce a broad singlet in the range of 4.0-5.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methyl Ester Protons: The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.8 ppm, a characteristic region for this functional group.

-

Aromatic Methyl Protons: The protons of the methyl group attached to the benzene ring are predicted to appear as a singlet around 2.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule, providing further confirmation of its structure.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-I | 80 - 90 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-H | 120 - 140 |

| Aromatic C (quaternary) | 110 - 130 |

| -OCH₃ | 50 - 60 |

| -CH₃ | 15 - 25 |

Causality of Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the 165-175 ppm region.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the amino group (C-NH₂) will be shifted downfield, while the carbon attached to the iodine atom (C-I) will experience a significant upfield shift due to the "heavy atom effect". The remaining aromatic carbons will have shifts in the typical aromatic region of 110-145 ppm.

-

Methyl Carbons: The methyl ester carbon (-OCH₃) will appear around 50-60 ppm, and the aromatic methyl carbon (-CH₃) will be found further upfield, around 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 291 | Molecular Ion [M]⁺ |

| 260 | [M - OCH₃]⁺ |

| 232 | [M - COOCH₃]⁺ |

| 164 | [M - I]⁺ |

| 127 | [I]⁺ |

Fragmentation Pathway:

The primary fragmentation pathways are expected to involve the loss of the functional groups. The molecular ion peak at m/z 291 would confirm the molecular weight. Subsequent fragmentation could involve the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 260, or the loss of the entire methyl ester group (-COOCH₃) resulting in a fragment at m/z 232. A significant peak at m/z 164 would correspond to the loss of the iodine atom. The presence of a peak at m/z 127 would be a strong indicator of the iodine isotope.

Experimental Protocols

The following protocols are provided as a standard methodology for acquiring the spectroscopic data necessary for the structural elucidation of this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 5 seconds.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electron Ionization (EI) source. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Inlet System: Direct infusion or via Gas Chromatography (GC) for separation from any impurities.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Visualization of Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Conclusion

The structural elucidation of a synthetic intermediate like this compound is a critical checkpoint in the drug discovery and development process. Although direct experimental data is not widely published, a combination of predictive spectroscopic methods and established analytical protocols provides a high degree of confidence in confirming its molecular architecture. The workflow and predicted data presented in this guide offer a robust framework for researchers to verify the identity and purity of this valuable synthetic building block, ensuring the integrity of subsequent synthetic transformations and the reliability of biological evaluations.

References

-

PubChem. 2-Amino-5-iodo-3-methylbenzoic acid. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

-

NIST Chemistry WebBook. Benzoic acid, methyl ester. [Link]

-

Zhang, L., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. [Link]

Sources

1H NMR and 13C NMR data for Methyl 2-amino-5-iodo-3-methylbenzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-amino-5-iodo-3-methylbenzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure, dynamics, and purity. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of NMR data is critical for the unambiguous characterization of novel compounds. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic compound with potential applications as a building block in medicinal chemistry.[][2]

This document, intended for an audience of researchers, scientists, and drug development professionals, provides a comprehensive analysis of the expected NMR spectral features of this molecule. It delves into the rationale behind chemical shift assignments and coupling patterns, grounded in fundamental principles and supported by data from related structures.[3][4] Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar compounds.

Molecular Structure and Expected NMR Features

The structure of this compound presents a unique substitution pattern on the benzene ring, which dictates the appearance of its NMR spectra. The interplay of the electron-donating amino group, the electron-withdrawing and sterically bulky iodo group, the methyl group, and the methoxycarbonyl group results in a distinct set of signals for each proton and carbon atom.

Figure 1: Chemical structure of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, the methyl protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents.

Aromatic Protons (H-4 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as distinct signals.

-

H-6: This proton is ortho to the electron-withdrawing methoxycarbonyl group and meta to the electron-donating amino group and the iodo group. It is expected to be the most deshielded of the aromatic protons.

-

H-4: This proton is situated between the methyl and iodo substituents.

These two aromatic protons will likely appear as doublets due to meta-coupling, though the coupling constant will be small (typically 2-3 Hz).

Amino Protons (-NH₂): The two protons of the amino group are expected to give a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methyl and Methoxy Protons:

-

Ar-CH₃: The protons of the methyl group attached to the aromatic ring will appear as a sharp singlet.

-

-OCH₃: The protons of the methoxy group of the ester will also appear as a sharp singlet, typically in a different region from the aromatic methyl group.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | 7.5 - 8.0 | d | 1H |

| H-4 | 7.0 - 7.5 | d | 1H |

| -NH₂ | 4.5 - 5.5 (broad) | s (br) | 2H |

| -OCH₃ | 3.8 - 4.0 | s | 3H |

| Ar-CH₃ | 2.2 - 2.5 | s | 3H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the lack of symmetry, nine distinct signals are expected. The chemical shifts are significantly affected by the nature of the attached substituents.

Aromatic Carbons:

-

C-1, C-2, C-3, C-5: These are quaternary carbons attached to substituents. Their chemical shifts will be influenced by the electronegativity and resonance effects of these groups. The carbon bearing the iodo group (C-5) is expected at a relatively low field.

-

C-4, C-6: These carbons are attached to protons and their signals can be identified using DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

Other Carbons:

-

C=O (Ester Carbonyl): The carbonyl carbon of the ester group will appear at a characteristic downfield shift.[3]

-

-OCH₃ (Methoxy Carbon): The carbon of the methoxy group will have a chemical shift typical for ester methoxy groups.[5]

-

Ar-CH₃ (Methyl Carbon): The aromatic methyl carbon will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-2 | 145 - 150 |

| C-1 | 130 - 135 |

| C-6 | 125 - 130 |

| C-3 | 120 - 125 |

| C-4 | 115 - 120 |

| C-5 | 90 - 95 |

| -OCH₃ | 50 - 55 |

| Ar-CH₃ | 15 - 20 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental procedure is recommended.

Figure 2: A typical workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it can influence the chemical shifts, particularly of the -NH₂ protons.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate integration and peak picking.

-

Calibrate the spectrum using the TMS signal as a reference.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

-

Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values, and by comparison with data for similar compounds.[6][7][8]

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with a standardized protocol for experimental data acquisition. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous substituted methyl benzoates. By following the outlined experimental procedures, researchers can obtain high-quality NMR data, enabling the unambiguous structural confirmation and purity assessment of this important synthetic intermediate. The comprehensive understanding of the NMR characteristics of this molecule is vital for its effective utilization in research and development, particularly in the synthesis of novel pharmaceutical compounds.

References

-

Scott, K. N. (1972). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 234-240. [Link]

-

Scott, K. N. (1967). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-240. [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid. Green Chemistry, 2018, 20, 3038. [Link]

-

Supporting Information for Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chemical Communications, 2012. [Link]

-

Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. Organic Letters, 2019, 21(15), 5980-5984. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. [Link]

-

NMR spectrum of methyl benzoate. Spectral Database for Organic Compounds SDBS. [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(4), 271-280. [Link]

-

¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 2014. [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

mass spectrometry analysis of Methyl 2-amino-5-iodo-3-methylbenzoate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-amino-5-iodo-3-methylbenzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic compound with significant utility as a building block in medicinal chemistry and drug development.[] Its structural complexity, featuring an amino group, a methyl ester, and a heavy halogen (iodine), necessitates robust analytical methods for its characterization, purity assessment, and quantification in complex matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2][3][4]

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. We will delve into the rationale behind methodological choices, from ionization techniques to fragmentation analysis, providing researchers and drug development professionals with the field-proven insights required for successful analysis.

Physicochemical Properties & Initial MS Considerations

Before commencing any analysis, understanding the fundamental properties of the target molecule is paramount.

-

Molecular Formula: C₉H₁₀INO₂[]

-

Molecular Weight: 291.09 g/mol []

-

Key Structural Features:

-

A basic amino group (-NH₂)

-

A methyl ester group (-COOCH₃)

-

An aromatic ring

-

An iodine substituent

-

The presence of the basic amino group makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), where it can be readily protonated to form a stable [M+H]⁺ ion. The methyl ester and the overall molecular weight place it firmly in the category of small molecules amenable to a wide range of MS techniques.[4][5]

Strategic Selection of Ionization and Analysis Techniques

The choice of ionization method and mass analyzer is critical and is dictated by the analyte's properties and the analytical goal (e.g., quantification vs. structural confirmation).

Ionization Method: Electrospray Ionization (ESI)

For a molecule like this compound, Electrospray Ionization (ESI) is the superior choice over other methods like Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Rationale & Expertise: ESI is a soft ionization technique that imparts minimal energy to the analyte, reducing the likelihood of premature fragmentation and typically ensuring the presence of a strong molecular ion peak ([M+H]⁺).[2] This is crucial for unambiguously determining the molecular weight. The primary amino group on the molecule is a key functional group that readily accepts a proton in the acidic mobile phases commonly used in reversed-phase LC, making it highly efficient for generating a strong signal in positive ion mode ESI (+ESI). While EI is a powerful tool for creating reproducible fragmentation patterns for library matching, it is a "hard" ionization technique that can sometimes lead to the absence of a molecular ion for certain molecules, complicating initial identification.[6][7] ESI provides the necessary molecular weight information with high confidence.

Mass Analyzer: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)

-

For Quantitative Analysis (Targeted): A Triple Quadrupole (QqQ) mass spectrometer is the gold standard.[4] It operates in Multiple Reaction Monitoring (MRM) mode, offering exceptional sensitivity and selectivity by monitoring a specific precursor ion → fragment ion transition. This is ideal for quantifying the compound in complex biological or reaction matrices.

-

For Structural Confirmation & Unknown Identification (Untargeted): High-Resolution Mass Spectrometry (HRMS) , using analyzers like Time-of-Flight (TOF) or Orbitrap, is preferred.[8] HRMS provides a highly accurate mass measurement of both the precursor and fragment ions, which can be used to confirm the elemental composition and increase confidence in structural assignments.[8]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of this compound using a standard LC-MS/MS system with ESI and a triple quadrupole or Q-TOF analyzer.

Step 1: Sample Preparation

-

Standard Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution.

-

Working Solutions: Perform serial dilutions of the stock solution using a 50:50 mixture of methanol and deionized water to create working standards at appropriate concentrations (e.g., 1 ng/mL to 1000 ng/mL).

-

Matrix Samples: For samples from a reaction mixture or biological fluid, a protein precipitation or liquid-liquid extraction step may be necessary to remove interferences.

Step 2: Liquid Chromatography (LC) Conditions

The goal of the LC method is to achieve good retention and peak shape for the analyte, separating it from potential isomers or impurities.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 10% B

-

8.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Causality: The use of formic acid as a mobile phase additive serves a dual purpose: it improves chromatographic peak shape and provides the necessary protons to facilitate efficient ionization in +ESI mode.

Step 3: Mass Spectrometry (MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (+ESI).

-

Ion Source Parameters (Typical Starting Points):

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/Hr

-

Cone Gas Flow: 50 L/Hr

-

-

Full Scan Analysis (for confirmation):

-

Scan Range: m/z 50 - 400. This range will comfortably include the expected molecular ion.

-

-

Tandem MS (MS/MS) Analysis (for fragmentation and quantification):

-

Precursor Ion: m/z 292.0 (the calculated m/z for [C₉H₁₁INO₂]⁺).

-

Collision Energy: Ramp from 10-40 eV to observe a full range of fragment ions. Optimize for the specific transitions used in MRM.

-

Data Interpretation: Predicting the Mass Spectrum

A key skill for a senior scientist is the ability to predict the mass spectrum based on the molecule's structure. This allows for rapid confirmation and troubleshooting.

Expected Molecular Ion

In +ESI mode, the compound will be protonated, primarily on the amino group.

-

Neutral Mass: 290.9753

-

Expected [M+H]⁺ Ion: m/z 291.9831

Predicted Fragmentation Pathway

The molecular ion ([M+H]⁺) is energetically unstable within the collision cell of the mass spectrometer and will fragment in predictable ways. The primary fragmentation pathways involve the cleavage of the weakest bonds and the loss of small, stable neutral molecules. Halogenated compounds often exhibit the loss of the halogen as a primary fragmentation route.[9]

Key predicted fragmentation events include:

-

Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, proceeding through a rearrangement to lose a neutral molecule of 32 Da.

-

Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the ester group from the aromatic ring, resulting in a loss of 59 Da.

-

Loss of Iodine (I•): A characteristic fragmentation for iodo-compounds, resulting in the loss of a 127 Da iodine radical.[9]

The following table summarizes the expected major ions:

| m/z (Monoisotopic) | Proposed Ion Identity | Description of Neutral Loss |

| 291.98 | [M+H]⁺ | Protonated Molecular Ion |

| 259.96 | [M+H - CH₃OH]⁺ | Loss of methanol from the ester group |

| 232.98 | [M+H - •COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 164.08 | [M+H - I]⁺ | Loss of an iodine atom |

Visualization of the Fragmentation Pathway

The logical flow of fragmentation from the parent ion to its major daughter ions can be visualized as follows:

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, structure-driven approach is employed. Electrospray ionization in positive mode is the optimal method for generating a strong molecular ion signal, which serves as the foundation for all subsequent analyses. Tandem mass spectrometry (MS/MS) provides rich structural information through predictable fragmentation patterns, primarily involving the loss of the iodine atom and cleavages related to the methyl ester group. For researchers in drug development, the described LC-MS/MS protocol offers a reliable and sensitive method for both the characterization and quantification of this important synthetic intermediate, ensuring data integrity and accelerating research timelines.

References

-

Gu, C., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

-

Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone. Available at: [Link]

-

Lacerda, C. M., et al. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods. Available at: [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

-

Dong, M. W., & Hu, A. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]

-

Liu, D. Q., & Sun, H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

-

Lacerda, C. M., et al. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. RSC Publishing. Available at: [Link]

-

Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]

-

SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. SCION Instruments. Available at: [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. Available at: [Link]

Sources

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. zefsci.com [zefsci.com]

- 6. What are the common ionization methods for GC/MS [scioninstruments.com]

- 7. jeol.com [jeol.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. scribd.com [scribd.com]

Introduction: The Aminobenzoate Scaffold - A Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to Substituted Aminobenzoates in Drug Discovery

Substituted aminobenzoates represent a class of chemical structures of remarkable versatility and enduring significance in the field of drug discovery.[1] The foundational scaffold, typically derived from para-aminobenzoic acid (PABA), is a deceptively simple aromatic ring bearing both an amino and a carboxyl group.[2][3] This inherent dual functionality provides two key sites for chemical modification, allowing for the systematic and diverse exploration of chemical space.[2][4] The structural tractability of the aminobenzoate core has enabled its incorporation into a vast array of therapeutic agents targeting a wide spectrum of diseases, including microbial infections, cancer, and neurodegenerative disorders.[1][2][3][4]

The significance of this scaffold is rooted in its role as a "building block" in pharmaceutical development.[2][3][4] Its derivatives are often well-tolerated, and the parent molecule, PABA, is a non-toxic entity easily absorbed in the intestine.[2][5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted aminobenzoates, grounded in field-proven insights and detailed experimental protocols.

Part 1: Synthesis Strategies - From Building Blocks to Bioactive Molecules

The synthetic accessibility of substituted aminobenzoates is a primary driver of their prevalence in medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern and the target biological activity.

Causality in Synthesis: Why Choose a Specific Route?

The decision to pursue a particular synthetic pathway is not arbitrary; it is a calculated choice based on desired outcomes. For instance, the formation of Schiff bases is a common and highly effective method for derivatizing the amino group of PABA.[1][6] This reaction is favored due to its simplicity and the vast commercial availability of diverse aldehydes and ketones, allowing for the rapid generation of a large library of analogues for screening.[2] The acidic conditions typically employed are crucial for protonating the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amino group, which subsequently dehydrates to form the stable imine linkage.[2]

Another critical class of derivatives, the 2-aminobenzothiazoles, requires a more complex cyclization reaction. The use of potassium thiocyanate (KSCN) and bromine in acetic acid is a well-established method.[7] The rationale here involves the in-situ generation of thiocyanogen ((SCN)₂), a highly reactive electrophile. The amino group of the aminobenzoate attacks the thiocyanogen, initiating a cascade that leads to the formation of the fused thiazole ring. Cooling the reaction mixture before the dropwise addition of bromine is a critical step to control the exothermic reaction and prevent the formation of unwanted side products, thereby ensuring a higher yield of the desired 2-aminobenzothiazole core.[7]

Experimental Protocol 1: Synthesis of Schiff Bases from p-Aminobenzoic Acid

This protocol describes a general and reproducible method for synthesizing Schiff base derivatives of p-aminobenzoic acid, a common first step in exploring SAR around the amino group.[1][2][6]

Materials:

-

p-Aminobenzoic acid (PABA)

-

Substituted aldehyde or ketone (e.g., salicylaldehyde)

-

Methanol (absolute)

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve p-aminobenzoic acid (1.0 equivalent) in a minimal amount of absolute methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of concentrated HCl to the solution. This is essential to protonate the aldehyde carbonyl, increasing its reactivity.

-

Aldehyde Addition: To the stirred solution, add the desired substituted aldehyde or ketone (1.0 equivalent), also dissolved in a small amount of methanol.

-

Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture in an ice bath. The resulting precipitate (the Schiff base product) is collected by vacuum filtration.

-

Purification & Validation: Wash the collected solid with cold methanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol. The structure and purity of the final compound must be validated by analytical techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm the formation of the characteristic imine (-CH=N-) bond.[6]

Experimental Protocol 2: Synthesis of a Substituted 2-Aminobenzothiazole

This protocol details the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate, a representative example of the cyclization reaction to form the benzothiazole scaffold.[7]

Materials:

-

Methyl 4-aminobenzoate

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ammonia solution (25% aqueous)

Procedure:

-

Initial Mixture: To a solution of methyl 4-aminobenzoate (1.0 equivalent) in glacial acetic acid, add KSCN (4.0 equivalents). Stir the solution at room temperature for 45 minutes.

-

Cooling: Cool the reaction mixture to 10°C in an ice-water bath. This step is critical for controlling the subsequent exothermic reaction.

-

Bromine Addition: Prepare a solution of bromine (2.0 equivalents) in glacial acetic acid. Add this solution dropwise to the cooled, stirred reaction mixture. The solution will turn into a yellow suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 15 hours).

-

Neutralization & Precipitation: Carefully neutralize the reaction mixture to a pH of 8 by adding 25% aqueous ammonia solution. This step is performed in a fume hood due to the evolution of gas and heat. The product will precipitate out of the solution.

-

Isolation & Validation: Filter the precipitate, wash it extensively with water to remove inorganic salts, and dry it thoroughly. The identity and purity of the resulting methyl 2-aminobenzo[d]thiazole-6-carboxylate should be confirmed using standard analytical methods (NMR, Mass Spectrometry).

Part 2: Structure-Activity Relationships (SAR) and Therapeutic Applications

The functional versatility of substituted aminobenzoates has led to their investigation across numerous therapeutic areas. The biological activity is exquisitely sensitive to the nature and position of substituents on the core scaffold.

Anticancer Activity

Substituted aminobenzoates, particularly 2-aminobenzothiazole derivatives, have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer progression.[1] Modifications to the scaffold can dramatically influence cytotoxicity. For example, SAR studies on 2-aminobenzothiazoles have shown that substitutions at the 6-position (like -Cl) and on an attached phenyl ring can significantly impact their potency against cancer cell lines like MCF-7.[8]

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Aminobenzothiazole | Unsubstituted | MCF-7 | >100 | [8] |

| 2-Aminobenzothiazole | 6-Cl, 4-Fluorophenyl | MCF-7 | 1.2 | [8] |

| Schiff Base (PABA) | Isatin derivative | Various | Active | [6] |

Table 1: Comparative anticancer activity of selected aminobenzoate derivatives.

Antimicrobial Activity

Historically, sulfonamides, which act as structural analogues of PABA, were foundational to the development of antibacterial agents.[5][6] They competitively inhibit dihydropteroate synthase, an essential enzyme in the bacterial folate synthesis pathway.[6][9] Modern derivatives continue this legacy. The simple chemical modification of PABA into Schiff bases can induce potent antibacterial and antifungal activity.[5][6] For instance, certain Schiff bases of PABA show significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and possess broad-spectrum antifungal properties.[6] SAR studies have revealed that the N-propyl imidazole moiety is critical for the antibacterial activity of some N, N-disubstituted 2-aminobenzothiazoles.[10]

| Compound Class | Specific Derivative | Organism | MIC | Reference |

| PABA-Schiff Base | Salicylaldehyde deriv. | S. aureus (MRSA) | from 15.62 µM | [6] |

| PABA-Schiff Base | 5-nitrofurfural deriv. | Fungi | from 7.81 µM | [5][6] |

| Aminobenzothiophene | 6-aminobenzothiophene | M. smegmatis | 0.78 µg/mL | [11] |

Table 2: Antimicrobial activity of selected aminobenzoate derivatives.

Neuroprotective and Enzyme Inhibition Activity

Derivatives of PABA have also been explored as agents against neurodegenerative diseases like Alzheimer's. A key strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Schiff bases derived from PABA have been shown to be effective AChE inhibitors.[1][2] Furthermore, other aminobenzoate derivatives have been developed as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways, making them potential therapeutics for diabetes and obesity.[12]

Part 3: Visualizing Workflows and Mechanisms

Visual models are indispensable for conceptualizing the complex processes in drug discovery and molecular mechanisms.

Drug Discovery Workflow

The development of novel aminobenzoate-based therapeutics follows a structured, iterative process.

Caption: A typical drug discovery workflow for substituted aminobenzoates.

Mechanism of Action: Folate Synthesis Inhibition

The classic mechanism for PABA analogues like sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS).

Caption: Competitive inhibition of DHPS by aminobenzoate analogs.

Conclusion and Future Perspectives

The substituted aminobenzoate scaffold continues to be a highly productive platform in the quest for novel therapeutics.[1] Its synthetic tractability and diverse bioactivity ensure its relevance in modern medicinal chemistry. Future research will likely focus on several key areas: exploring novel substitutions to overcome drug resistance, especially in antimicrobial applications; developing derivatives with enhanced selectivity for specific enzyme or receptor isoforms to minimize off-target effects; and leveraging the scaffold in the design of covalent inhibitors and targeted protein degraders. The validation of the efficacy and safety of new PABA analogs in extensive clinical studies remains a critical step to translate these promising chemical entities into tangible clinical benefits.[2]

References

- The Pivotal Role of Substituted Aminobenzoates in Modern Drug Discovery: Applic

- A Comparative Analysis of Substituted Aminobenzoate Deriv

- P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- [The action of aminobenzoic acid derivatives on the ion currents in myelinated nerves. 1.

- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed.

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.

- Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science.

- Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosph

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.

- Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegm

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]

- 7. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Iodinated Aromatic Compounds

Abstract

This technical guide provides an in-depth exploration of the synthesis and strategic application of iodinated aromatic compounds (iodoaromatics). For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the methodologies to forge carbon-iodine (C-I) bonds and the subsequent utility of these motifs is paramount for innovation. This document details the core synthetic strategies, from classical electrophilic substitutions and Sandmeyer reactions to modern transition-metal-catalyzed C-H functionalization. We will dissect the causality behind experimental choices, present validated protocols, and explore the unique reactivity of the C-I bond that renders iodoaromatics indispensable precursors for cross-coupling reactions and the synthesis of complex molecules. The guide is structured to serve as a foundational resource, bridging fundamental principles with field-proven applications in pharmaceutical and materials science.

Introduction: The Strategic Importance of Aromatic Iodides

Iodine, the largest and least electronegative of the stable halogens, imparts a unique set of properties to aromatic systems. The resulting carbon-iodine (C-I) bond is the longest and weakest among aryl halides, making it an exceptionally reactive and versatile synthetic handle.[1][2] This reactivity makes iodoaromatics highly prized intermediates in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions where they often exhibit the highest reactivity.[3][4] Their applications are extensive, serving as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] Furthermore, iodinated compounds are central to medical diagnostics as X-ray contrast media and radioactively labeled markers for imaging studies.[5][7] This guide provides a detailed examination of the principal methods for their synthesis, offering both mechanistic understanding and practical, step-by-step protocols.

Foundational Strategy: Electrophilic Aromatic Iodination (SEAr)

Direct iodination via electrophilic aromatic substitution (SEAr) is the most straightforward approach to synthesizing iodoaromatics. However, the low electrophilicity of molecular iodine (I₂) makes direct reaction with many aromatic rings, especially electron-deficient ones, challenging.[5][8] The reaction is also reversible, as the hydrogen iodide (HI) byproduct can reduce the iodoarene back to the starting material.[5][9] Consequently, successful electrophilic iodination hinges on the use of an activating system to generate a more potent electrophilic iodine species ("I⁺") and to consume the HI byproduct.

Key Reagents and Activating Systems

The choice of iodinating reagent and conditions is dictated by the reactivity of the aromatic substrate.

-

Molecular Iodine (I₂) with an Oxidant: This is the most common and cost-effective method. The oxidant converts the iodide byproduct (from HI) back to I₂, driving the reaction to completion. Common oxidants include nitric acid (HNO₃), hydrogen peroxide (H₂O₂), iodic acid (HIO₃), and sodium periodate (NaIO₄).[5][9][10][11][12]

-

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used for activated and moderately deactivated arenes. Its reactivity can be enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH).[8][11][13]

-

Iodine Monochloride (ICl): As a pre-polarized interhalogen compound, ICl is more electrophilic than I₂ and can iodinate a range of aromatic compounds.[14]

-

Hypervalent Iodine Reagents: Compounds like 1,3-diiodo-5,5-dimethylhydantoin (DIH) can serve as powerful electrophilic iodine sources, particularly when activated by a Lewis base.[13]

Mechanistic Pathway of Electrophilic Iodination

The reaction proceeds through the canonical SEAr mechanism. An activated electrophilic iodine species is attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex (or arenium ion). A weak base then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the final product.

Caption: General mechanism for Electrophilic Aromatic Iodination (SEAr).

Experimental Protocol: Iodination of Anisole using I₂ and H₂O₂

This protocol describes a green and efficient method for the iodination of an electron-rich aromatic compound.

Materials:

-

Anisole (1.0 equiv)

-

Ethanol

-

Iodine (I₂) (0.5 equiv)

-

30% Hydrogen Peroxide (H₂O₂) (2.0 equiv)

-

Sulfuric Acid (catalytic amount)

-

10% aq. Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole in ethanol.

-

Add iodine crystals to the solution and stir until partially dissolved.

-

Cool the flask in an ice bath.

-

Slowly add the 30% H₂O₂ solution dropwise, followed by the catalytic amount of sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding 10% aq. Na₂S₂O₃ solution until the iodine color disappears.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield p-iodoanisole.

Comparative Data for Iodination Methods

| Substrate | Reagent System | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | I₂ / aq. NaHCO₃ | Water | 1 | 92 | [2] |

| Toluene | I₂ / HNO₃ / AcOH | Acetic Acid | 0.5 | 95 | [5] |

| Phenol | I₂ / HIO₃ | Ethanol | 0.25 | 98 | [10] |

| Benzene | I₂ / KBrO₃ / HCl | Acetic Acid | 24 | 85 | [15] |

| Anisole | NIS / TFA (cat.) | CH₃CN | 0.5 | 99 | [13] |

The Sandmeyer Reaction: An Indirect Route via Diazonium Salts

For aromatic amines (anilines), the Sandmeyer reaction provides a robust and highly reliable method for introducing an iodine atom, often succeeding where direct electrophilic methods fail or give poor regioselectivity.[16][17] The process involves two main steps: the conversion of the primary aromatic amine into a diazonium salt, followed by displacement of the diazonium group with iodide.[18][19]

Mechanistic Principles

-

Diazotization: The aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄, HCl) at low temperatures (0-5 °C), to form the aryl diazonium salt.[18][19]

-

Iodide Displacement: The diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). Unlike the chloro- and bromo- versions of the Sandmeyer reaction, the iodination step does not require a copper(I) catalyst.[19] The reaction is believed to proceed via a single-electron transfer (SET) mechanism, generating an aryl radical that then abstracts an iodine atom from an iodide source.[16]

Caption: Workflow for the synthesis of aryl iodides via the Sandmeyer reaction.

Experimental Protocol: Synthesis of p-Iodotoluene from p-Toluidine

Materials:

-

p-Toluidine (1.0 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄) (2.8 equiv)

-

Deionized Water

-

Sodium Nitrite (NaNO₂) (1.2 equiv)

-

Potassium Iodide (KI) (4.0 equiv)

-

Diethyl Ether (Et₂O)

-

Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate (EtOAc)

Procedure: [19]

-

To a stirred solution of p-toluidine in deionized water, add concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5 °C.

-

Prepare a solution of NaNO₂ in deionized water and add it dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.

-

Add Et₂O to the reaction mixture.

-

Prepare a solution of KI in deionized water and add it dropwise to the cold diazonium salt solution. Vigorous evolution of N₂ gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.

-

Add saturated Na₂S₂O₃ solution to quench any remaining iodine.

-

Extract the mixture with EtOAc (3x) and dry the combined organic layers over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield p-iodotoluene.

Modern Frontiers: Transition-Metal-Catalyzed C-H Iodination

The direct functionalization of C-H bonds is a major goal in modern organic synthesis due to its atom economy and potential for novel reactivity.[20] Palladium-catalyzed C-H iodination has emerged as a powerful tool for installing iodine atoms with high regioselectivity, often at positions inaccessible by classical electrophilic substitution.[21] These reactions typically employ a directing group on the aromatic substrate to guide the metal catalyst to a specific C-H bond (e.g., ortho-C-H iodination).

A common catalytic cycle involves coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with an iodine source (e.g., I₂, NIS) in an oxidative step to form the C-I bond and regenerate the active catalyst.

Iodoaromatics as Versatile Synthetic Building Blocks

The true power of iodoaromatics lies in their utility as precursors for more complex molecules. The weak, polarizable C-I bond is readily cleaved in a variety of synthetically crucial transformations.

-

Cross-Coupling Reactions: Iodoaromatics are premier substrates for palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines), enabling the facile formation of C-C, C-N, and C-O bonds.[3][4][22]

-

Hypervalent Iodine Reagents: Iodoarenes can be oxidized to prepare hypervalent iodine(III) and iodine(V) reagents, such as (diacetoxyiodo)arenes [ArI(OAc)₂] and iodylarenes [ArIO₂].[12][23] These compounds are themselves valuable, environmentally benign oxidants in organic synthesis.[12][23]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 6. US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents [patents.google.com]

- 7. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 12. Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 14. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]

- 18. grokipedia.com [grokipedia.com]

- 19. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 20. Transition metal catalyzed meta-C–H functionalization of aromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 23. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-iodo-3-methylbenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-iodo-3-methylbenzoate and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmacologically active molecules. The strategic placement of the amino, iodo, and methyl groups on the benzoic acid scaffold provides a versatile platform for structural modifications, making these compounds highly valuable in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on electrophilic iodination of the precursor, Methyl 2-amino-3-methylbenzoate. The document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses the critical parameters that influence the reaction's yield and regioselectivity.

Introduction

Anthranilic acid and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to numerous pharmaceuticals and biologically active compounds.[1][2][3] The incorporation of a halogen, such as iodine, into the anthranilate framework significantly enhances its synthetic utility. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, which are cornerstones of modern drug development.[4]

This compound, in particular, has been identified as a key substituent in the synthesis of analogs of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[] The strategic positioning of the iodo group at the 5-position, para to the activating amino group and ortho to the methyl group, provides a unique handle for further molecular elaboration.

This guide will focus on the direct electrophilic iodination of Methyl 2-amino-3-methylbenzoate as a primary and efficient route to the target compound. We will explore the choice of iodinating agents, reaction conditions, and the underlying principles that govern the regiochemical outcome of this important transformation.

Synthetic Strategies: Electrophilic Aromatic Iodination